molecular formula C11H15N3 B2699923 1-tert-butyl-1H-benzimidazol-5-amine CAS No. 35681-34-6

1-tert-butyl-1H-benzimidazol-5-amine

Cat. No.: B2699923
CAS No.: 35681-34-6
M. Wt: 189.262
InChI Key: PADDCGAGTTURJK-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-benzimidazol-5-amine is a chemical compound with the molecular formula C11H15N3. It belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the benzimidazole ring, and an amine group at the 5-position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-benzimidazol-5-amine typically involves the reaction of o-phenylenediamine with tert-butyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or acetonitrile, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a temperature of around 110°C for a specific duration to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at the 5-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-tert-Butyl-1H-benzimidazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different pharmacological properties.

    5-Substituted Benzimidazoles: Compounds with different groups at the 5-position, affecting their chemical reactivity and biological activity.

Uniqueness: 1-tert-Butyl-1H-benzimidazol-5-amine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This modification can enhance its stability, solubility, and interaction with biological targets compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-tert-butylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)14-7-13-9-6-8(12)4-5-10(9)14/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADDCGAGTTURJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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